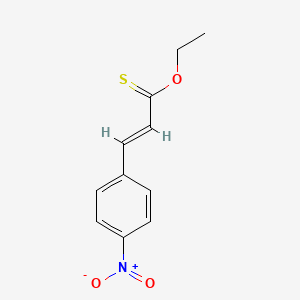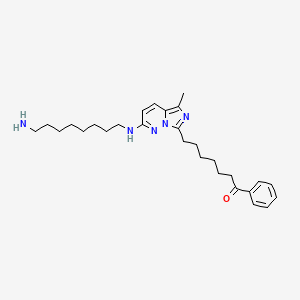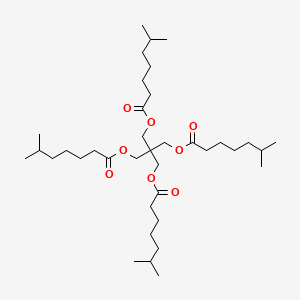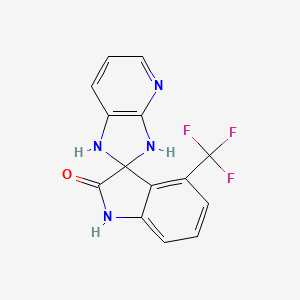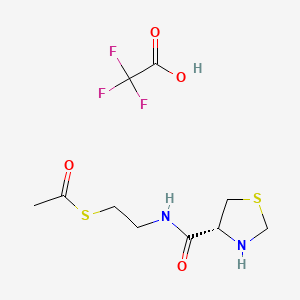
Ethanethioic acid, S-(2-((4-thiazolidinylcarbonyl)amino)ethyl) ester, (R)-, mono(trifluoroacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethioic acid, S-(2-((4-thiazolidinylcarbonyl)amino)ethyl) ester, ®-, mono(trifluoroacetate) is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethioic acid, S-(2-((4-thiazolidinylcarbonyl)amino)ethyl) ester, ®-, mono(trifluoroacetate) typically involves the reaction of thiazolidine-4-carboxylic acid with acetylcysteamine in the presence of trifluoroacetic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanethioic acid, S-(2-((4-thiazolidinylcarbonyl)amino)ethyl) ester, ®-, mono(trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Applications De Recherche Scientifique
Ethanethioic acid, S-(2-((4-thiazolidinylcarbonyl)amino)ethyl) ester, ®-, mono(trifluoroacetate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanethioic acid, S-(2-((4-thiazolidinylcarbonyl)amino)ethyl) ester, ®-, mono(trifluoroacetate) involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-4-carboxylic acid: A precursor in the synthesis of Ethanethioic acid, S-(2-((4-thiazolidinylcarbonyl)amino)ethyl) ester, ®-, mono(trifluoroacetate).
Acetylcysteamine: Another precursor used in the synthesis.
Sulfoxides and sulfones: Products of oxidation reactions involving similar compounds.
Uniqueness
Ethanethioic acid, S-(2-((4-thiazolidinylcarbonyl)amino)ethyl) ester, ®-, mono(trifluoroacetate) is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and potential biological activities.
Propriétés
Numéro CAS |
147529-83-7 |
|---|---|
Formule moléculaire |
C10H15F3N2O4S2 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
S-[2-[[(4R)-1,3-thiazolidine-4-carbonyl]amino]ethyl] ethanethioate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H14N2O2S2.C2HF3O2/c1-6(11)14-3-2-9-8(12)7-4-13-5-10-7;3-2(4,5)1(6)7/h7,10H,2-5H2,1H3,(H,9,12);(H,6,7)/t7-;/m0./s1 |
Clé InChI |
UCBPUJBUXMTHPZ-FJXQXJEOSA-N |
SMILES isomérique |
CC(=O)SCCNC(=O)[C@@H]1CSCN1.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(=O)SCCNC(=O)C1CSCN1.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


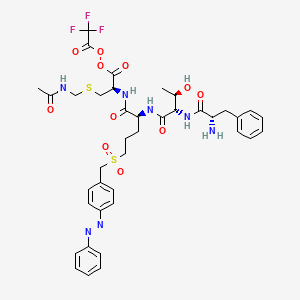
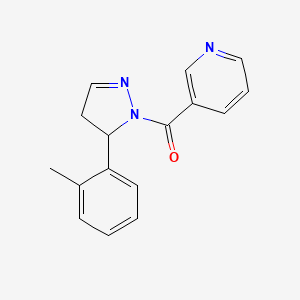



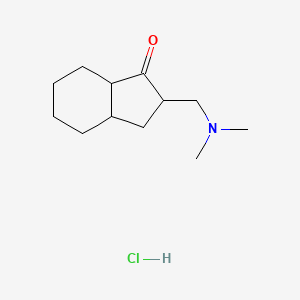
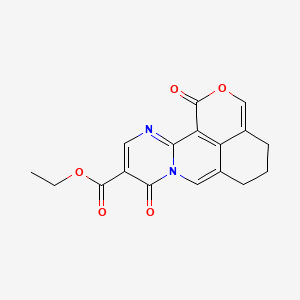

![4-[(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B12745154.png)
